BMS-833923 is a synthetic small molecule classified as a Smoothened (SMO) antagonist. [, ] The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development, tissue homeostasis, and stem cell regulation. [, ] Aberrant activation of this pathway has been implicated in the development and progression of various cancers. [, ] BMS-833923's ability to inhibit SMO, a key transmembrane protein mediating Hh signaling, makes it a valuable tool for studying Hh pathway dysregulation and its implications in various diseases, particularly cancer. [, , ]
BMS-833923, also known as XL-139, is a small-molecule antagonist of the Smoothened protein, which plays a crucial role in the Hedgehog signaling pathway. This compound has been identified as a potential therapeutic agent for various cancers, particularly those associated with aberrant Hedgehog signaling, such as basal cell carcinoma and medulloblastoma. BMS-833923 exhibits selective inhibition of Smoothened with an IC50 value of 5.8 nM in the NIH3T3 cell line .
BMS-833923 is derived from a functional screening of a small molecule library aimed at identifying inhibitors of the Hedgehog pathway. It falls under the category of Hedgehog signaling inhibitors and is classified as an antineoplastic agent due to its potential in cancer treatment . The compound has been synthesized and characterized for its biological activity against various tumor types that exhibit mutations in the Hedgehog pathway.
The synthesis of BMS-833923 involves several chemical reactions that can be categorized into distinct steps. While specific synthetic routes are proprietary, it typically involves:
Technical details regarding specific reagents and conditions are often found in proprietary patents or detailed synthesis reports .
BMS-833923 has a well-defined molecular structure characterized by its ability to selectively bind to the Smoothened receptor. The molecular formula is C19H22N2O2S, and its structural representation includes:
Data regarding its three-dimensional structure can be obtained through crystallography studies or computational modeling approaches, providing insights into its interactions at the molecular level .
BMS-833923 undergoes several key chemical reactions that are critical for its mechanism of action:
Technical details about these reactions can be explored further through pharmacokinetic studies and metabolic profiling .
The mechanism of action for BMS-833923 primarily revolves around its inhibition of the Hedgehog signaling pathway. Upon binding to Smoothened, BMS-833923 prevents the activation of downstream transcription factors such as GLI1, which are essential for promoting cell proliferation and survival in cancerous tissues. This inhibition leads to:
BMS-833923 exhibits several notable physical and chemical properties:
Relevant data on melting point, boiling point, and other physicochemical properties can typically be found in material safety data sheets or chemical databases .
BMS-833923 has several scientific uses, particularly in cancer research:
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3